

spectroscopic data for **trans-2-(4-Bromophenoxy)cyclopentanol**

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Compound of Interest

Compound Name: *trans-2-(4-Bromophenoxy)cyclopentanol*
Cat. No.: B8338533

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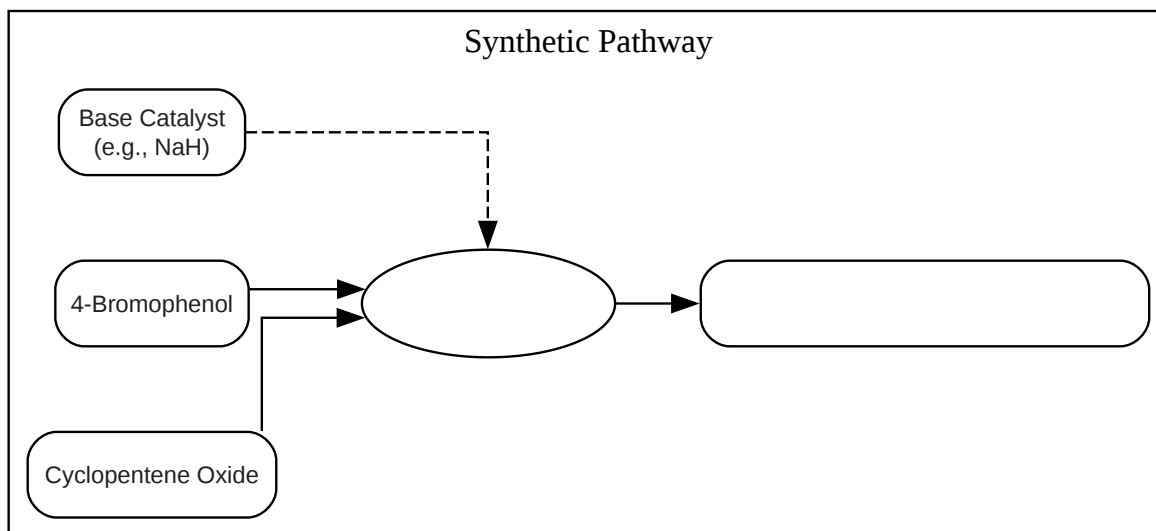
An In-depth Technical Guide to the Spectroscopic Characterization of **trans-2-(4-Bromophenoxy)cyclopentanol**

This guide provides a comprehensive analysis of the spectroscopic data for **trans-2-(4-Bromophenoxy)cyclopentanol**, a molecule of interest in synthetic and medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a molecule's structure and purity is paramount. This document serves as a detailed reference for the elucidation of this compound's structure through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The experimental protocols and data interpretations are presented with the aim of providing actionable insights for scientists working with this or structurally related compounds.

Introduction and Synthetic Context

trans-2-(4-Bromophenoxy)cyclopentanol belongs to the class of aryloxy alcohols, which are scaffolds found in a variety of biologically active molecules. The precise determination of its stereochemistry and the confirmation of its functional groups are critical for understanding its chemical properties and potential applications.

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of cyclopentene oxide with 4-bromophenol. This reaction generally proceeds via an SN2 mechanism, leading to the trans stereochemistry of the resulting 1,2-disubstituted cyclopentane. The choice of a basic or acidic catalyst can influence the regioselectivity and yield of the reaction. A plausible synthetic approach is outlined below.[1][2]

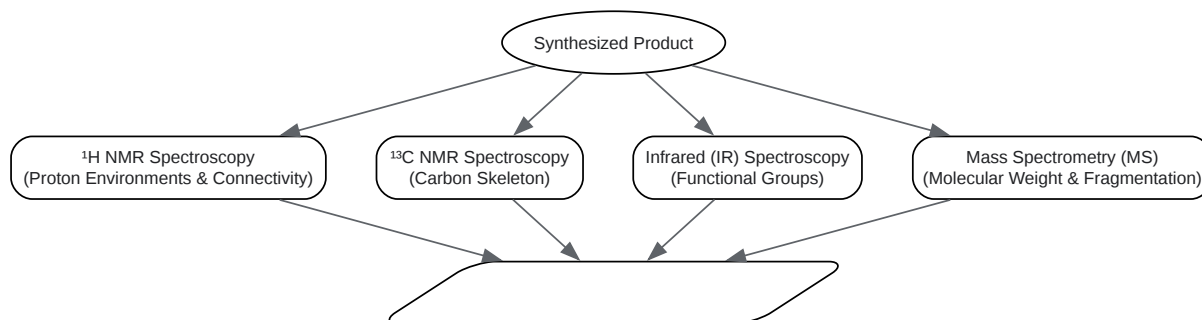


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Figure 1. A generalized synthetic route to **trans-2-(4-Bromophenoxy)cyclopentanol**.

Spectroscopic Characterization Workflow

The structural confirmation of the synthesized product relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.



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Figure 2. The integrated spectroscopic workflow for structural analysis.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environments, and their spatial relationships.

Data Summary

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ha, Ha'	~ 7.35	d	~ 8.8	2H
Hb, Hb'	~ 6.78	d	~ 8.8	2H
H-1	~ 4.45	m	-	1H
H-2	~ 4.15	m	-	1H
-OH	variable	br s	-	1H
Cyclopentyl CH ₂	~ 1.6 - 2.2	m	-	6H

Note: The chemical shifts are predicted based on analogous structures and standard chemical shift tables. Actual values may vary slightly.

Interpretation

The aromatic region of the spectrum is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom (Ha, Ha') are deshielded compared to the protons ortho to the oxygen atom (Hb, Hb'). The methine protons on the cyclopentane ring attached to the oxygen atoms (H-1 and H-2) are significantly deshielded and appear downfield. The trans relationship between H-1 and H-2 would result in a relatively small coupling constant. The remaining six protons of the cyclopentane ring will appear as a complex multiplet in the aliphatic region. The hydroxyl proton typically appears as a broad singlet, and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. With broadband proton decoupling, each unique carbon atom appears as a single sharp peak.

[3][4]

Data Summary

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (ether linkage)	~ 157
Aromatic C-H	~ 132
Aromatic C-H	~ 116
Aromatic C-Br	~ 113
C-O (alcohol)	~ 84
C-O (ether)	~ 75
Cyclopentyl CH ₂	~ 32
Cyclopentyl CH ₂	~ 24
Cyclopentyl CH ₂	~ 21

Note: The chemical shifts are predicted based on analogous structures and standard chemical shift tables. Actual values may vary slightly.

Interpretation

The ^{13}C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule (assuming symmetry in the aromatic ring). The aromatic carbons are found in the downfield region (110-160 ppm), with the carbon attached to the ether oxygen being the most deshielded. The carbons of the cyclopentane ring attached to the oxygen atoms are also significantly deshielded and appear in the 70-85 ppm range. The remaining three aliphatic carbons of the cyclopentane ring are found in the upfield region (20-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.^[5]
^[6]

Data Summary

Vibrational Mode	Frequency (cm^{-1})	Intensity
O-H Stretch (alcohol)	3600 - 3200	Strong, Broad
C-H Stretch (aromatic)	3100 - 3000	Medium
C-H Stretch (aliphatic)	3000 - 2850	Medium
C=C Stretch (aromatic)	1600 - 1450	Medium
C-O Stretch (ether, alcohol)	1250 - 1050	Strong
C-Br Stretch	700 - 500	Medium

Interpretation

The IR spectrum will be dominated by a strong, broad absorption in the $3600\text{-}3200\text{ cm}^{-1}$ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of both aromatic and aliphatic C-H stretches will also be evident. A strong band

in the 1250-1050 cm^{-1} region corresponds to the C-O stretching vibrations of the ether and alcohol groups. The C-Br stretch appears in the fingerprint region at lower wavenumbers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Data Summary

m/z	Assignment	Notes
272/274	$[\text{M}]^+$	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
254/256	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water from the molecular ion.
173/175	$[\text{Br}-\text{C}_6\text{H}_4-\text{O}]^+$	Fragment corresponding to the bromophenoxy cation.
99	$[\text{M} - \text{Br}-\text{C}_6\text{H}_4-\text{O}]^+$	Loss of the bromophenoxy group.

Interpretation

The mass spectrum will show a molecular ion peak $[\text{M}]^+$ with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br) at m/z 272 and 274. Common fragmentation pathways include the loss of a water molecule from the alcohol and cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy group and the cyclopentanol radical cation.

Experimental Protocols

General Considerations: All solvents used should be of spectroscopic grade. Samples should be free of particulate matter.

- ^1H and ^{13}C NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, acquire at least 16 scans. For ^{13}C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically >1024).
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
- Infrared (IR) Spectroscopy:
 - For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
 - For an oily sample, a thin film can be prepared between two salt (NaCl or KBr) plates.
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Perform a background scan prior to the sample scan.
- Mass Spectrometry:
 - Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
 - Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
 - Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of **trans-2-(4-Bromophenoxy)cyclopentanol**. The data presented in this guide are consistent with the proposed structure and provide a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable structural elucidation and purity assessment.

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